molecular formula C14H9ClN2O3S B2925361 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 477868-37-4

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No. B2925361
CAS RN: 477868-37-4
M. Wt: 320.75
InChI Key: RRVSTDGMSYWQNN-VOTSOKGWSA-N
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Description

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole, also known as 5-CMT, is an organic compound with a variety of applications in scientific research. It has a unique combination of properties that make it suitable for a range of applications, from synthesizing new compounds to studying biochemical and physiological effects.

Scientific Research Applications

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole has a number of potential applications in scientific research. It can be used to synthesize new compounds and materials, as well as to study the biochemical and physiological effects of compounds. It can also be used to study the mechanism of action of drugs and other compounds, as well as to investigate the structure and properties of materials.

Mechanism of Action

The exact mechanism of action of 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, which suggests that it may act as a modulator of biological processes. It is also known to interact with DNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole are not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, suggesting that it may have an effect on a range of biological processes. It has also been suggested that it may have an effect on gene expression, although this has yet to be confirmed.

Advantages and Limitations for Lab Experiments

The use of 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used to synthesize a variety of new compounds and materials. It is also relatively stable, and can be used to study the biochemical and physiological effects of compounds. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on gene expression have yet to be confirmed.

Future Directions

There are a number of potential future directions for 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole research. These include further investigation into its mechanism of action, its effects on gene expression, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of new compounds and materials from 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole, as well as its potential use in other scientific research applications.

Synthesis Methods

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole can be synthesized from a variety of starting materials. A common method is to use a three-step synthesis involving an initial reaction between a 2-chlorobenzothiophene and an ethyl acetate, followed by a reaction between the resulting product and a nitro compound. Finally, the product is reacted with an oxazole to yield 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole. This synthesis method is relatively simple and can be used to produce 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole in high yields.

properties

IUPAC Name

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c1-8-14(17(18)19)10(20-16-8)6-7-12-13(15)9-4-2-3-5-11(9)21-12/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVSTDGMSYWQNN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

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